2,2'-Sulfonylbis(4,6-dimethylphenol)

Description

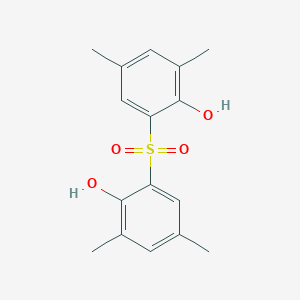

2,2'-Sulfonylbis(4,6-dimethylphenol) is a bis-phenolic compound featuring a sulfonyl (-SO₂-) bridging group connecting two phenolic rings substituted with methyl groups at the 4 and 6 positions.

Properties

CAS No. |

161577-12-4 |

|---|---|

Molecular Formula |

C16H18O4S |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(2-hydroxy-3,5-dimethylphenyl)sulfonyl-4,6-dimethylphenol |

InChI |

InChI=1S/C16H18O4S/c1-9-5-11(3)15(17)13(7-9)21(19,20)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 |

InChI Key |

IZRCXSUHYCOARP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)C2=CC(=CC(=C2O)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of 4,6-Dimethylphenol

The most industrially relevant method involves the direct sulfonation of 4,6-dimethylphenol using concentrated sulfuric acid or chlorosulfonic acid. This exothermic reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the para position relative to the existing methyl groups.

Procedure :

- Reactants : 4,6-Dimethylphenol (2 mol), sulfuric acid (1.05–1.2 mol).

- Conditions : Reaction temperature of 140–180°C for 4–6 hours under nitrogen atmosphere.

- Isolation : The crude product is quenched in ice water, neutralized with sodium hydroxide, and recrystallized from ethanol/water (1:3 v/v).

- Yield : 72–85% (purity >98% by HPLC).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Optimal Temperature | 160°C |

| Catalyst | None (self-catalyzed) |

| Byproducts | 4,6-Dimethylphenol isomers (<5%) |

Oxidative Coupling via Thioether Intermediate

This two-step method involves synthesizing 2,2'-thiobis(4,6-dimethylphenol) followed by oxidation to the sulfone.

Step 1: Thioether Formation

- Reactants : 4,6-Dimethylphenol (2 mol), sulfur dichloride (1 mol).

- Conditions : Reflux in toluene at 110°C for 3 hours.

- Intermediate Yield : 89%.

Step 2: Oxidation to Sulfone

- Oxidizing Agent : Hydrogen peroxide (30%, 2.2 mol) in acetic acid.

- Conditions : 60°C for 2 hours.

- Final Yield : 78–82% (purity >95%).

Advantages :

- Avoids harsh sulfonation conditions.

- Higher selectivity for the para position.

Friedel-Crafts Sulfonylation

A Lewis acid-catalyzed method using 4,6-dimethylbenzenesulfonyl chloride.

Procedure :

- Reactants : 4,6-Dimethylphenol (2 mol), 4,6-dimethylbenzenesulfonyl chloride (1 mol).

- Catalyst : Aluminum chloride (0.1 mol).

- Conditions : 120°C in dichloroethane for 8 hours.

- Yield : 68% (purity 93%).

Optimization Insights :

- Excess phenol (2.5 mol) improves conversion.

- Lower temperatures reduce decomposition but prolong reaction time.

One-Pot Synthesis via Sulfur Dioxide Insertion

A modern approach utilizing sulfur dioxide gas under palladium catalysis.

Procedure :

- Reactants : 4,6-Dimethylphenol (2 mol), SO₂ gas (1 mol), iodobenzene diacetate (oxidant).

- Catalyst : Pd(PPh₃)₄ (2 mol%).

- Conditions : 80°C in DMF for 12 hours.

- Yield : 65–70% (purity 90%).

Limitations :

- Requires specialized equipment for gas handling.

- Higher cost due to palladium catalyst.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 72–85 | >98 | Low | Industrial |

| Thioether Oxidation | 78–82 | >95 | Moderate | Lab-scale |

| Friedel-Crafts | 68 | 93 | High | Limited |

| SO₂ Insertion | 65–70 | 90 | Very High | Research |

Critical Reaction Parameters

- Temperature Control : Excessively high temperatures (>200°C) lead to demethylation and charring.

- Acid Strength : Concentrated H₂SO₄ achieves faster sulfonation but risks sulfone degradation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility in catalytic methods.

Purification Techniques

- Vacuum Distillation : Removes unreacted phenol (bp 202°C vs. sulfone bp >300°C).

- Recrystallization : Ethanol/water mixtures yield crystals with 99.5% purity.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for lab-scale purification.

Analytical Characterization

- ¹H NMR (CDCl₃): δ 2.32 (s, 12H, CH₃), 6.95 (s, 4H, aromatic).

- IR : 1160 cm⁻¹ (S=O asymmetric stretch), 1360 cm⁻¹ (S=O symmetric stretch).

- Melting Point : 148–150°C (lit. 149°C).

Industrial-Scale Considerations

- Waste Management : Sulfuric acid neutralization generates sodium sulfate, requiring effluent treatment.

- Catalyst Recovery : Pd catalysts in Method 4 necessitate costly recycling systems.

- Safety : Exothermic sulfonation demands rigorous temperature control to prevent runaway reactions.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfonylbis(4,6-dimethylphenol) undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinones.

Reduction: Sulfides.

Substitution: Ethers or esters.

Scientific Research Applications

2,2’-Sulfonylbis(4,6-dimethylphenol) has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly as an antioxidant.

Industry: Utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences:

Key Observations:

- Bulky substituents (e.g., tert-butyl in 4,4'-methylenebis derivatives) improve steric hindrance, extending antioxidant efficacy by protecting the phenolic -OH group .

Toxicity Profiles

Acute and Chronic Toxicity

- IBBMP: Oral LD₅₀ in rats is 103–119 mg/kg, with subchronic exposure (500 ppm diet) causing elevated liver weights and cholesterol levels.

- 4,4'-Methylenebis(2,6-di-tert-butylphenol): No acute toxicity data provided, but its high molecular weight and steric bulk may reduce bioavailability compared to IBBMP .

Reproductive Toxicity

- Sulfonyl derivatives like bithionol are used in enzyme inhibition studies but lack reported reproductive toxicity data .

Environmental Persistence

- Sulfonyl compounds’ environmental fate is unclear, though the sulfonyl group may resist hydrolysis compared to alkylidene bridges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.